molecular formula C14H13BrN2S B415290 (NE)-N-[(4-Bromophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

(NE)-N-[(4-Bromophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B415290
M. Wt: 321.24g/mol
InChI Key: QXQRJHMZJJVDCP-CXUHLZMHSA-N
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Description

(NE)-N-[(4-Bromophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is an organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of a bromine atom attached to a benzylidene group, which is further connected to a tetrahydro-benzothiazol-2-yl-amine moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(4-Bromophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine typically involves the condensation of 4-bromo-benzaldehyde with 4,5,6,7-tetrahydro-benzothiazol-2-yl-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. Common solvents used in this reaction include ethanol or methanol, which facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(4-Bromophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzothiazole oxides, while reduction can produce benzothiazole amines. Substitution reactions can result in various substituted benzothiazole derivatives.

Scientific Research Applications

(NE)-N-[(4-Bromophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (NE)-N-[(4-Bromophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with similar structural features but lacking the bromine atom and benzylidene group.

    4-Bromo-benzaldehyde: A precursor in the synthesis of the compound, containing the bromine atom but lacking the benzothiazole moiety.

    Tetrahydro-benzothiazole: Another related compound, which forms part of the structure of (NE)-N-[(4-Bromophenyl)methylidene]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties. The presence of both the bromine atom and the benzothiazole moiety allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H13BrN2S

Molecular Weight

321.24g/mol

IUPAC Name

(E)-1-(4-bromophenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methanimine

InChI

InChI=1S/C14H13BrN2S/c15-11-7-5-10(6-8-11)9-16-14-17-12-3-1-2-4-13(12)18-14/h5-9H,1-4H2/b16-9+

InChI Key

QXQRJHMZJJVDCP-CXUHLZMHSA-N

Isomeric SMILES

C1CCC2=C(C1)N=C(S2)/N=C/C3=CC=C(C=C3)Br

SMILES

C1CCC2=C(C1)N=C(S2)N=CC3=CC=C(C=C3)Br

Canonical SMILES

C1CCC2=C(C1)N=C(S2)N=CC3=CC=C(C=C3)Br

Origin of Product

United States

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